molecular formula C19H17FN2O2S B2472792 1-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 899759-42-3

1-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2472792
CAS No.: 899759-42-3
M. Wt: 356.42
InChI Key: VQLLFRVDUUCGQE-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenylmethyl sulfanyl group, and a dihydropyrazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step usually involves the cyclization of the intermediate to form the dihydropyrazinone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-fluorobenzyl)sulfanyl]-1-(4-morpholinyl)ethanone
  • 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzo[d]imidazole
  • 1,1-bis(4-fluorophenyl)prop-2-en-1-ol

Uniqueness

1-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-2-24-16-9-7-15(8-10-16)22-12-11-21-18(19(22)23)25-13-14-5-3-4-6-17(14)20/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLLFRVDUUCGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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